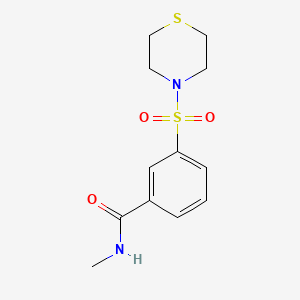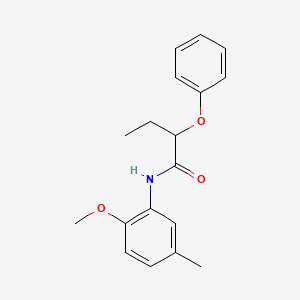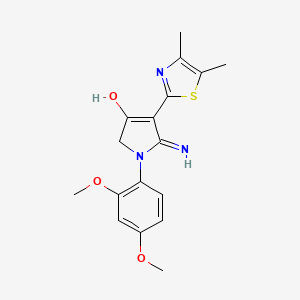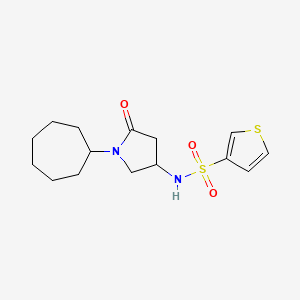
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as BHPI, is a chemical compound that has been extensively studied in scientific research. BHPI has been shown to possess various biological activities, making it a promising candidate for several applications.
Mechanism of Action
BHPI's mechanism of action is still not fully understood. However, it has been suggested that BHPI exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, BHPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BHPI has been shown to possess various biochemical and physiological effects. For example, BHPI has been shown to induce cell cycle arrest and apoptosis in cancer cells. BHPI has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.
Advantages and Limitations for Lab Experiments
BHPI has several advantages for lab experiments. BHPI is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. However, BHPI also has some limitations. For example, BHPI's mechanism of action is still not fully understood, which makes it challenging to optimize its biological activity. Additionally, BHPI's stability under different experimental conditions needs to be further investigated.
Future Directions
BHPI has several potential future directions. For example, BHPI's anti-cancer activity needs to be further investigated in animal models and clinical trials. Additionally, BHPI's mechanism of action needs to be further elucidated to optimize its biological activity. BHPI's antibacterial activity also needs to be further investigated to determine its potential as an antibacterial agent. Finally, BHPI's stability and toxicity need to be further investigated to determine its potential as a drug candidate.
Conclusion:
In conclusion, BHPI is a promising chemical compound that has been extensively studied in scientific research. BHPI possesses various biological activities, including anti-cancer, anti-inflammatory, and antibacterial activities. BHPI's mechanism of action is still not fully understood, which presents a challenge for optimizing its biological activity. However, BHPI's potential for several applications makes it a promising candidate for future research.
Synthesis Methods
BHPI can be synthesized through a simple one-pot reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide in the presence of a base. The reaction yields a yellow crystalline product with a purity of over 95%.
Scientific Research Applications
BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. BHPI has been studied for its anti-cancer activity and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. BHPI has also been studied for its anti-inflammatory activity, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BHPI has been studied for its antibacterial activity, where it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMAEJWSXOWLD-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)


![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
